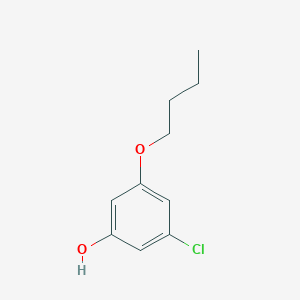
3-Butoxy-5-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butoxy-5-chlorophenol: is an organic compound with the molecular formula C10H13ClO2 . It is characterized by the presence of a butoxy group and a chlorine atom attached to a phenol ring. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and environmental studies .
Scientific Research Applications
3-Butoxy-5-chlorophenol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the effects of phenolic compounds on biological systems.
Industry: It is used in the production of agrochemicals and as a precursor for various industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-chlorophenol typically involves the reaction of 3-chlorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the butoxy group .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the product .
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-5-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a strong base like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Hydroxy derivatives.
Substitution: Various alkyl or aryl phenols.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-chlorophenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The phenolic group can interact with enzymes and proteins, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways by acting as an antioxidant or pro-oxidant, depending on the conditions.
Comparison with Similar Compounds
3-Chlorophenol: Lacks the butoxy group, making it less hydrophobic.
4-Butoxy-3-chlorophenol: Similar structure but with different substitution pattern on the phenol ring.
2-Butoxy-5-chlorophenol: Positional isomer with different chemical properties
Uniqueness: 3-Butoxy-5-chlorophenol is unique due to the specific positioning of the butoxy and chlorine groups on the phenol ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Properties
IUPAC Name |
3-butoxy-5-chlorophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,12H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPUYHJJSUWKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


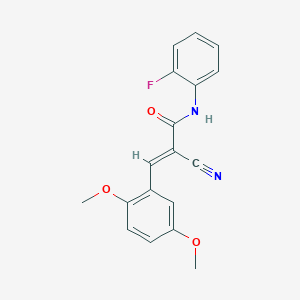
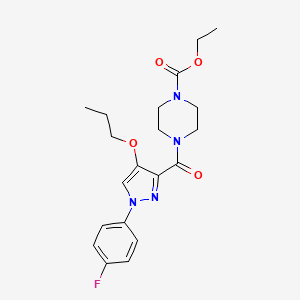
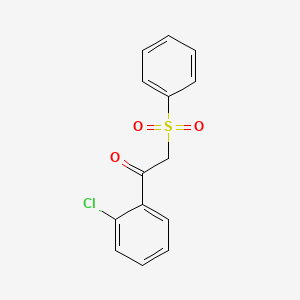
![N-cyclopentyl-2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2889741.png)
![(Z)-2-Cyano-3-[4-(difluoromethoxy)phenyl]-N,N-bis(2-methoxyethyl)prop-2-enamide](/img/structure/B2889742.png)
![N-(5-CHLORO-2-METHOXYPHENYL)-N'-[2-(2-FLUOROPHENYL)-2-METHOXYPROPYL]ETHANEDIAMIDE](/img/structure/B2889747.png)
![2-{[(4-Methoxyphenyl)methyl]amino}-3-methylbutan-1-ol hydrochloride](/img/no-structure.png)
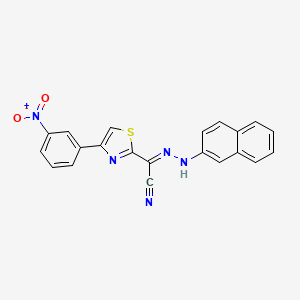
![4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B2889752.png)
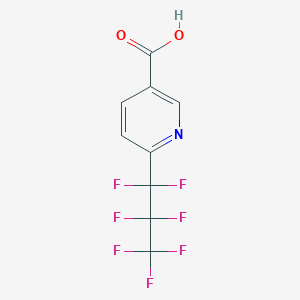

![(2Z)-but-2-enedioicacid,methyl[1-(oxolan-2-yl)-2-phenylethyl]amine](/img/structure/B2889757.png)
